Deca-2,4,7-trien-1-ol
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Overview
Description
Deca-2,4,7-trien-1-ol is an organic compound with the molecular formula C10H16O It is characterized by a chain of ten carbon atoms with three double bonds located at the 2nd, 4th, and 7th positions, and a hydroxyl group (-OH) at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deca-2,4,7-trien-1-ol typically involves the use of starting materials that can provide the necessary carbon chain and functional groups. One common method involves the use of acetylenic compounds and their subsequent hydrogenation and functionalization to introduce the hydroxyl group. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Deca-2,4,7-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (aldehyde or ketone) using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The double bonds can be reduced to single bonds using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Deca-2,4,7-trien-1-one.
Reduction: Deca-2,4,7-triene.
Substitution: Deca-2,4,7-trien-1-yl chloride or bromide.
Scientific Research Applications
Deca-2,4,7-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to cell signaling and membrane dynamics due to its hydrophobic nature.
Industry: Used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of Deca-2,4,7-trien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the hydrophobic carbon chain can interact with lipid membranes. These interactions can influence cell signaling pathways and membrane fluidity, making it a valuable compound in biological research .
Comparison with Similar Compounds
Deca-2,4,8-trien-1-ol: Similar structure but with a double bond at the 8th position instead of the 7th.
Deca-2,4,6-trien-1-ol: Similar structure but with a double bond at the 6th position instead of the 7th.
Uniqueness: Deca-2,4,7-trien-1-ol is unique due to the specific positioning of its double bonds, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of double bond positioning on chemical and biological properties .
Properties
IUPAC Name |
deca-2,4,7-trien-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-9,11H,2,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIWSTYXFPXANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776794 |
Source
|
Record name | Deca-2,4,7-trien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157462-02-7 |
Source
|
Record name | Deca-2,4,7-trien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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